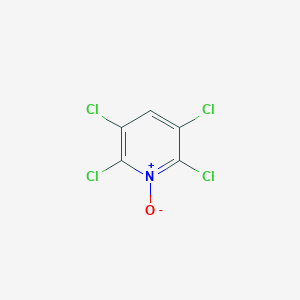

2,3,5,6-Tetrachloropyridine 1-oxide

Description

Properties

CAS No. |

18032-57-0 |

|---|---|

Molecular Formula |

C5HCl4NO |

Molecular Weight |

232.9 g/mol |

IUPAC Name |

2,3,5,6-tetrachloro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5HCl4NO/c6-2-1-3(7)5(9)10(11)4(2)8/h1H |

InChI Key |

VKMHSPSIFGYZGC-UHFFFAOYSA-N |

SMILES |

C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |

Canonical SMILES |

C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |

Synonyms |

PYRIDINE, 2,3,5,6-TETRACHLORO-, 1-OXIDE |

Origin of Product |

United States |

Preparation Methods

Hydrolytic Pathways and Intermediate Formation

Hydrolysis of 2,3,5,6-tetrachloropyridine to 3,5,6-trichloropyridin-2-ol is a critical intermediate step in several synthetic routes. As detailed in US4327216A , hydrolysis under alkaline conditions (e.g., 10% sodium hydroxide) followed by steam distillation yields pure 3,5,6-trichloropyridin-2-ol . This intermediate can be re-chlorinated using agents like phosgene (COCl₂) or phosphorus pentachloride (PCl₅) to regenerate the tetrachloropyridine framework.

Example Workflow :

-

Hydrolysis :

-

Re-chlorination :

While this process focuses on chlorine retention, introducing an oxidizing agent during hydrolysis could facilitate N-oxide formation. For instance, hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) might oxidize the pyridine nitrogen, though this hypothesis requires experimental validation.

Reduction of Pentachloropyridine

A scalable method for producing 2,3,5,6-tetrachloropyridine involves the controlled reduction of pentachloropyridine. CA1283113C discloses a process using zinc dust in water at 85°C–160°C, achieving 74%–96% selectivity for the symmetrical tetrachloropyridine . The absence of mineral acids in this method reduces corrosion risks and simplifies purification.

Representative Data :

| Parameter | Value | Source |

|---|---|---|

| Reactant Ratio | 1:1 (Zn:Pentachloropyridine) | |

| Temperature | 130°C | |

| Reaction Time | 2 hours | |

| Yield | 74% conversion, 94% selectivity |

Direct Synthesis from Trichloroacetyl Chloride and Acrylonitrile

US4327216A describes a novel route where trichloroacetyl chloride reacts with acrylonitrile in the presence of catalysts like trialkylammonium chlorides . Conducted at 130°C–200°C in a closed system, this method simultaneously produces 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.

Optimized Conditions :

-

Solvent : Acetonitrile or 3-methoxypropionitrile.

-

Pressure : 0–50 bars (autogenous).

-

Catalyst : Aluminium trichloride (AlCl₃) or POCl₃.

The patent notes that adding HCl-forming agents (e.g., phosgene) shifts selectivity toward tetrachloropyridine . Introducing an oxidizing agent during the final stages of this reaction could promote N-oxide formation, but no experimental evidence is provided.

Critical Analysis of Methodologies

Future research should explore oxidative functionalization of 2,3,5,6-tetrachloropyridine, prioritizing reagent compatibility and regioselectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The N-oxide group activates the pyridine ring toward nucleophilic displacement, particularly at positions adjacent to electron-withdrawing substituents. Key reactions include:

Reaction with Allylamine

Pentachloropyridine 1-oxide reacts with allylamine, displacing an α-chlorine atom to form substitution products (Table 1) . This suggests analogous behavior for 2,3,5,6-tetrachloropyridine 1-oxide.

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Allylamine | Room temperature | 1-Allylamino-tetrachloropyridine | 65 | |

| Sodium propargyloxide | Reflux, ethanol | Mixture of 1-propargyloxy derivatives | 78 |

Alkylation and Ether Formation

Alkylation occurs selectively at oxygen or sulfur sites, depending on reagents:

Ether Synthesis

Reaction with propargyl or crotyl bromide yields ether derivatives (e.g., 1-alkyltetrachloro-2-pyridones ). Chromium trioxide oxidation of propargyl ethers produces allenyl sulfides .

Example Reaction Pathway

Conditions: Alumina chromatography, ethanol solvent .

Hydrolysis and Rearrangement

The N-oxide group facilitates hydrolysis under alkaline conditions:

Hydrolysis to Pyridones

Treatment with aqueous sodium hydroxide converts this compound to 3,5,6-trichloropyridin-2-ol, which can be steam-distilled for isolation .

Key Conditions:

Reductive Dechlorination

Metallic zinc in alkaline media selectively removes chlorine atoms:

Example with Pentachloropyridine 1-oxide

Conditions: pH 12–14, 20–100°C, water-immiscible solvent .

Sulfide Formation

Reaction with thiols or thiolates produces stable sulfides:

Propargyl Sulfide Synthesis

Product Stability: Rearranges to allenyl sulfide upon heating .

Comparative Reactivity

The N-oxide group significantly alters reactivity compared to non-oxidized analogs:

| Reaction Type | Non-Oxidized Pyridine | 1-Oxide Derivative |

|---|---|---|

| Nucleophilic Substitution | Slow, requires harsh conditions | Rapid, occurs at α-chlorine positions |

| Hydrolysis | Requires strong acids/bases | Facilitated under mild alkaline conditions |

| Reductive Dechlorination | Non-selective | Selective removal of γ-chlorine atoms |

Thermal Stability

At temperatures >180°C, decomposition occurs via HCl elimination, forming less chlorinated pyridines .

Scientific Research Applications

2,3,5,6-Tetrachloropyridine 1-oxide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of other organic compounds and heterocycles.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals like insecticides and herbicides

Mechanism of Action

The mechanism of action of pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves its reactivity due to the electron-deficient nature of the pyridine ring and the presence of multiple chlorine atoms. This makes it highly reactive towards nucleophiles, allowing for various substitution reactions. The N-oxide group also plays a role in its reactivity, influencing the overall electron distribution in the molecule .

Comparison with Similar Compounds

Pentachloropyridine

- Structure : Contains five chlorine atoms on the pyridine ring compared to four in 2,3,5,6-tetrachloropyridine.

- Reactivity : Pentachloropyridine is more reactive in reduction reactions. For example, manganese-mediated reduction of pentachloropyridine yields 2,3,5,6-tetrachloropyridine with 99.2% yield and 99.5% selectivity . This reaction is critical for producing Mn₃O₄ hollow microspheres with high surface area (87.1 m²/g ) and pore volume (0.2030 cm³/g ) .

- Applications : Used to synthesize pentaarylpyridines via Suzuki-Miyaura cross-coupling, whereas 2,3,5,6-tetrachloropyridine forms tetraarylpyridines .

Tetrachloropyrimidine

- Structure : A pyrimidine ring with four chlorines (analogous to tetrachloropyridine but in a six-membered ring with two nitrogen atoms).

- Reactivity : Undergoes cross-coupling to form tetraarylpyrimidines, similar to tetrachloropyridine’s tetraarylpyridine derivatives. However, pyrimidine’s dual nitrogen atoms alter electronic properties, influencing regioselectivity in coupling reactions .

4-Substituted Tetrachloropyridines

Examples include:

- 4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine : The electron-withdrawing sulfonyl group modifies halogen bonding. One oxygen atom in the SO₂ group aligns coplanar with the pyridine ring (XB1 bond), while the other is out-of-plane (XB2). Electron-donating substituents strengthen XB1 but weaken XB2 .

- 2,3,5,6-Tetrachloropyridine-4-thiol (CAS 10351-06-1): The thiol group enables nucleophilic substitution or metal coordination, diverging from the oxide’s oxidation-driven reactivity .

- 2,3,5,6-Tetrachloropyridine-4-carbaldehyde : The aldehyde group (boiling point 302.6°C ) allows condensation reactions, unlike the parent compound .

Physicochemical Property Comparison

Cross-Coupling Reactions

- 2,3,5,6-Tetrachloropyridine : Pd-catalyzed Suzuki-Miyaura cross-coupling yields tetraarylpyridines . High activity is achieved using X-Phos ligand and PdCl₂(CH₃CN) .

- Pentachloropyridine : Under similar conditions, forms pentaarylpyridines with electron-rich or deficient aryl groups .

- Tetrachloropyrimidine : Produces tetraarylpyrimidines, but reaction regioselectivity differs due to the second nitrogen atom .

Hydrolysis and Functionalization

- 2,3,5,6-Tetrachloropyridine: Hydrolyzed under alkaline conditions to form 3,5,6-trichloro-2-pyridinol, a precursor for chlorpyrifos .

- 4-Phenylsulfonyl derivative : Synthesized via ultrasonic irradiation with sodium benzenesulfonate, achieving high yields and short reaction times .

Key Research Findings

Electronic Effects : Substituents at the 4-position of tetrachloropyridine significantly alter halogen bonding and reactivity. Electron-withdrawing groups reduce XB1 bond strength but enhance XB2 .

Environmental Impact : 2,3,5,6-Tetrachloropyridine derivatives are linked to developmental toxicity in animal models, necessitating careful handling .

Material Science Applications : Reduction of pentachloropyridine to tetrachloropyridine produces Mn₃O₄ microspheres with high electrochemical performance (646.9 mA h g⁻¹ after 240 cycles) .

Q & A

Q. What are the optimal methods for synthesizing 2,3,5,6-Tetrachloropyridine with high yield and purity?

The compound is typically synthesized via catalytic hydrodechlorination of pentachloropyridine. A green synthesis method using manganese as a reductant achieves a yield of 99.2% and selectivity of 99.5% under mild conditions (H₂ gas bubble-templating method). Alternative protocols employ zinc-based catalysts in acetonitrile, but these may produce corrosive byproducts . For industrial-scale production, the HG/T 6016-2022 standard specifies purity benchmarks (≥99.5% for premium grade) and quality control metrics .

Q. How should researchers characterize the purity and structural integrity of 2,3,5,6-Tetrachloropyridine?

Key characterization methods include:

- Gas Chromatography (GC) : Quantifies purity (≥99.5% for premium grade) and detects impurities .

- Melting Point Analysis : Verifies consistency with literature values (90–94°C) .

- X-ray Diffraction (XRD) : Confirms crystallinity in solid-state applications, as demonstrated in Mn₃O₄ microsphere synthesis .

- Electrochemical Profiling : Monitors reaction intermediates during reductive dechlorination processes .

Q. What safety protocols are critical for handling 2,3,5,6-Tetrachloropyridine in laboratory settings?

- Use PPE (gloves, goggles, lab coats) and operate in a fume hood due to its low vapor pressure (0.0288 mmHg at 25°C) .

- Avoid contact with strong acids to prevent HCl release .

- Follow disposal guidelines for chlorinated waste, as outlined in Material Safety Data Sheets (MSDS) .

Advanced Research Questions

Q. How does 2,3,5,6-Tetrachloropyridine function as a ligand or catalyst in transition-metal systems?

The compound’s chlorine atoms act as electron-withdrawing groups, stabilizing metal centers in catalytic cycles. For example, it serves as a precursor in palladium-catalyzed cross-coupling reactions to synthesize pentaarylpyridines, where regioselectivity is controlled by solvent polarity and temperature . Its role in zinc-catalyzed electrochemical reductions (e.g., dechlorination of pentachloropyridine) involves facilitating electron transfer via adsorption on the catalyst surface .

Q. What mechanistic insights explain discrepancies in catalytic efficiency between zinc and manganese reductants?

- Zinc-Based Systems : Generate Zn²⁺ byproducts, which can corrode equipment and require acidic conditions, limiting scalability .

- Manganese-Based Systems : Produce Mn₃O₄ microspheres as a value-added byproduct, enhancing sustainability. The high surface area (87.1 m²/g) and mesoporosity of Mn₃O₄ improve reaction kinetics and selectivity . Contradictions in reported yields may stem from differences in reductant particle size or solvent dispersion effects .

Q. How can 2,3,5,6-Tetrachloropyridine be utilized in material science applications?

- Mn₃O₄ Hollow Microspheres : Synthesized via H₂ gas bubble-templating during its reduction, these structures exhibit high reversible capacity (646.9 mA h g⁻¹) in lithium-ion batteries due to their porous architecture .

- Adsorbents : Functionalized derivatives show potential in phosphate removal systems, leveraging chlorinated sites for selective binding .

Q. What strategies resolve contradictions in synthetic pathways for herbicide intermediates like 2-hydroxy-3,5,6-trichloropyridine?

Hydrolysis of 2,3,5,6-Tetrachloropyridine under alkaline conditions (NaOH, 100°C) yields 2-hydroxy-3,5,6-trichloropyridine, a precursor for herbicides like chlorpyrifos. Conflicting reports on hydrolysis efficiency may arise from pH control (optimal at pH 3.5 post-acidification) or catalyst selection (e.g., TBAB vs. ammonium chloride) .

Methodological Considerations for Data Analysis

Q. How should researchers analyze conflicting data on solvent effects in cross-coupling reactions?

Q. What statistical approaches validate process optimization in electrochemical syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.